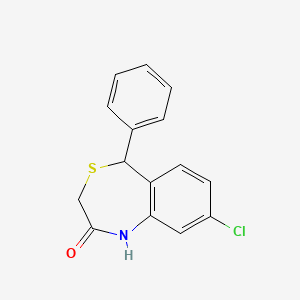![molecular formula C20H18N4O4S2 B14712690 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione CAS No. 22131-38-0](/img/structure/B14712690.png)
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione is a complex organic compound featuring an imidazolidine ring system This compound is notable for its unique structural features, which include two imidazolidine-2,4-dione rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione rings. One common method involves the reaction of phenyl isocyanate with glycine to form the imidazolidine-2,4-dione core. The disulfide bridge is introduced through the reaction of the thiol groups with an oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as:
Preparation of Imidazolidine-2,4-dione Rings: Reacting phenyl isocyanate with glycine.
Formation of Disulfide Bridge: Oxidizing thiol groups with hydrogen peroxide or iodine.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione involves its interaction with biological molecules. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA, potentially interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A simpler compound with similar core structure but lacking the disulfide bridge and phenyl groups.
Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, offering different chemical properties.
Oxazolidine-2,4-dione: Contains an oxygen atom in the ring, leading to different reactivity.
Uniqueness
The uniqueness of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione lies in its combination of two imidazolidine-2,4-dione rings connected by a disulfide bridge and the presence of phenyl groups. This structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
22131-38-0 |
|---|---|
Molecular Formula |
C20H18N4O4S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[[(2,5-dioxo-1-phenylimidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O4S2/c25-17-15(21-19(27)23(17)13-7-3-1-4-8-13)11-29-30-12-16-18(26)24(20(28)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,27)(H,22,28) |
InChI Key |
LWWOTFAGDSYYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)


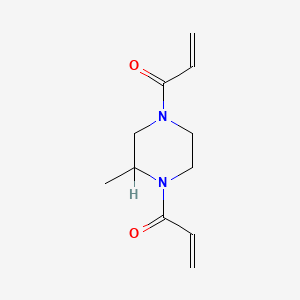
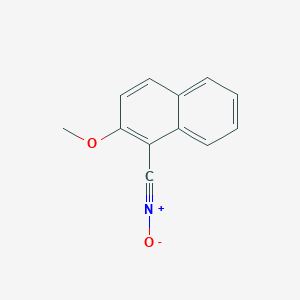

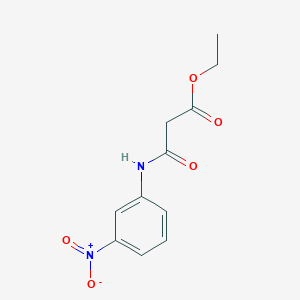
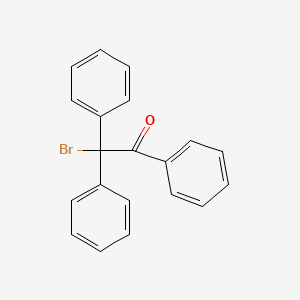
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)


